molecular formula C14H10FN3O2 B1592159 1-(3-fluorobenzyl)-5-nitro-1H-indazole CAS No. 529508-58-5

1-(3-fluorobenzyl)-5-nitro-1H-indazole

Cat. No. B1592159
M. Wt: 271.25 g/mol
InChI Key: FMBVHKPWDJQLNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987284B2

Procedure details

A suspension of 5-nitrobenzoindazole (8.16 g, 50 mmol), 3-fluorobenzyl bromide (10.4 g, 55 mmol) and potassium carbonate (13.8 g, 100 mmol) in acetone (200 mL) was refluxed overnight. After reaction cooled to room temperature, the reaction mixture was diluted with dichloromethane (100 mL), filtered through silica gel (about 100 g), and rinsed with 1:1 ethyl acetate:dichloromethane (about 100 mL). The residue after concentration was purified with column chromatography eluting with 0-30% ethyl acetate in dichloromethane to give the title compound as a white crystalline solid (the first fraction, 5.69 g, 42%). LCMS ESI(+) m/z: 272 (M+1).
Name
5-nitrobenzoindazole
Quantity
8.16 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[C:11]3C=CC=C[C:12]=13)[NH:9][N:8]=[CH:7]2)([O-:3])=[O:2].[F:17][C:18]1[CH:19]=[C:20]([CH:23]=[CH:24][CH:25]=1)[CH2:21]Br.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O.ClCCl>[F:17][C:18]1[CH:19]=[C:20]([CH:23]=[CH:24][CH:25]=1)[CH2:21][N:9]1[C:10]2[C:6](=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:12][CH:11]=2)[CH:7]=[N:8]1 |f:2.3.4|

Inputs

Step One
Name
5-nitrobenzoindazole
Quantity
8.16 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=NNC2=C2C1C=CC=C2
Name
Quantity
10.4 g
Type
reactant
Smiles
FC=1C=C(CBr)C=CC1
Name
Quantity
13.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After reaction
FILTRATION
Type
FILTRATION
Details
filtered through silica gel (about 100 g)
WASH
Type
WASH
Details
rinsed with 1:1 ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The residue after concentration
CUSTOM
Type
CUSTOM
Details
was purified with column chromatography
WASH
Type
WASH
Details
eluting with 0-30% ethyl acetate in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(CN2N=CC3=CC(=CC=C23)[N+](=O)[O-])C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.